3-Bromo-2-(1H-pyrazol-4-YL)aniline

Physicochemical Characterization Solid-State Properties Formulation Development

Researchers face challenges finding bifunctional building blocks with orthogonal reactivity for complex drug discovery. This heterocyclic aromatic amine uniquely combines a primary aniline (acylation handle) and an aryl bromide (Suzuki-Miyaura handle) in a single scaffold. - **Pharmacophore Integration:** Core anilinopyrazole motif used in sub-nanomolar CDK2 inhibitor series (Tang et al.). - **SAR Versatility:** Bromine at 3-position enables cross-coupling while preserving hydrogen-bonding geometry. - **Supply Reliability:** Multiple pack sizes available; stable crystalline solid for immediate R&D deployment.

Molecular Formula C9H8BrN3
Molecular Weight 238.088
CAS No. 1820609-09-3
Cat. No. B2785278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(1H-pyrazol-4-YL)aniline
CAS1820609-09-3
Molecular FormulaC9H8BrN3
Molecular Weight238.088
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C2=CNN=C2)N
InChIInChI=1S/C9H8BrN3/c10-7-2-1-3-8(11)9(7)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
InChIKeyXCXOKYBNKKZPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(1H-pyrazol-4-YL)aniline – Bifunctional Heterocyclic Building Block


3-Bromo-2-(1H-pyrazol-4-yl)aniline (CAS 1820609-09-3) is a heterocyclic aromatic amine that integrates a bromine atom, an aniline moiety, and a 1H-pyrazol-4-yl group within a single molecular framework [1]. This structure provides a unique combination of a hydrogen-bond-donating primary amine and a cross-coupling-competent aryl bromide, positioning the compound as a versatile intermediate for the construction of drug-like scaffolds and functional materials [2].

Why 3-Bromo-2-(1H-pyrazol-4-YL)aniline Cannot Be Replaced by Analogs


The precise positioning of the bromine atom ortho to the aniline nitrogen and the pyrazol-4-yl attachment creates a unique steric and electronic environment that is not preserved in regioisomers or non-halogenated analogs. Simple substitution with 4-bromo-2-(1H-pyrazol-4-yl)aniline alters the dipole moment and hydrogen-bonding geometry, while replacing the bromine with a hydrogen (2-(1H-pyrazol-4-yl)aniline) eliminates the critical Suzuki-Miyaura coupling handle [1]. The 3-bromo substitution pattern further influences the compound's physicochemical properties and reactivity in ways that directly impact the success of downstream synthetic transformations .

Differentiating Evidence vs. In-Class Alternatives


Melting Point Depression vs. Non-Brominated Analog

The introduction of a bromine atom at the 3-position of the aniline ring significantly lowers the melting point compared to the non-halogenated core scaffold. This reduction in melting point is a direct consequence of increased molecular mass and altered crystal packing efficiency.

Physicochemical Characterization Solid-State Properties Formulation Development

Suzuki-Miyaura Coupling: Bromo vs. Iodo Efficiency

In a direct head-to-head comparison within the halogenated aminopyrazole series, the bromo derivatives exhibited superior performance in Suzuki-Miyaura cross-coupling reactions relative to their iodo counterparts. This advantage is attributed to a significantly reduced propensity for an undesired dehalogenation side reaction. [1]

Cross-Coupling C-C Bond Formation Synthetic Methodology

Kinase Inhibition: Sub-nanomolar CDK2 Potency

The anilinopyrazole core, of which 3-Bromo-2-(1H-pyrazol-4-YL)aniline is a direct synthetic precursor, has been validated as a privileged scaffold for the design of selective kinase inhibitors. A representative compound from this series achieved sub-nanomolar inhibition of CDK2 (IC₅₀ = 0.33 nM) and demonstrated nearly 1000-fold selectivity over the closely related CDK1 kinase. [1][2]

Kinase Inhibition CDK2 Drug Discovery Medicinal Chemistry

Dual Reactive Handles for Divergent Synthesis

3-Bromo-2-(1H-pyrazol-4-YL)aniline is structurally unique in offering two distinct, orthogonal sites for derivatization: the primary aniline nitrogen and the aryl bromide. This dual functionality allows for sequential or parallel diversification, a feature not present in non-brominated analogs like 2-(1H-pyrazol-4-yl)aniline, which lack the cross-coupling handle.

Divergent Synthesis Library Generation Late-Stage Functionalization

Research and Industrial Applications


Kinase Inhibitor Lead Generation

3-Bromo-2-(1H-pyrazol-4-YL)aniline serves as a critical building block for the synthesis of anilinopyrazole-based kinase inhibitors. As demonstrated by the Tang et al. CDK2 inhibitor series, this core can yield compounds with sub-nanomolar potency and exceptional selectivity [1]. The compound is used to introduce the key anilinopyrazole pharmacophore, with the bromine atom providing a handle for further SAR exploration via cross-coupling reactions [2].

Agrochemical Pesticide and Herbicide Intermediates

N-pyrazolyl anilines are a well-established class of active ingredients in crop protection. 3-Bromo-2-(1H-pyrazol-4-YL)aniline can be used as a precursor to novel N-pyrazolylaniline derivatives with potential insecticidal or herbicidal activity, as described in patents related to pesticide development [3].

Suzuki-Miyaura Cross-Coupling Methodology

The bromine atom on 3-Bromo-2-(1H-pyrazol-4-YL)aniline makes it an ideal substrate for developing and optimizing palladium-catalyzed cross-coupling reactions. The compound is a valuable tool for chemists seeking to expand the scope of C-C bond-forming reactions with challenging aminopyrazole substrates [2].

Chemical Probe Synthesis via Dual Functionalization

The orthogonal reactivity of the aniline nitrogen and the aryl bromide enables the construction of bifunctional chemical probes. For instance, the aniline can be acylated with a fluorescent dye or affinity tag, while the bromide can be used to couple the probe to a protein ligand via Suzuki-Miyaura chemistry, facilitating target identification and mechanism of action studies.

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